1',4-DINITRO-5-(1-NITRO-1H-PYRAZOL-4-YL)-1H,1'H-3,4'-BIPYRAZOLE
Overview
Description
1,1’‘,4’-trinitro-1H,1’H,1’‘H-4,3’5’,4’'-terpyrazole: is a highly energetic compound belonging to the class of polynitroazoles. These compounds are known for their high detonation performance and low sensitivities to friction and impact . The unique structure of 1,1’‘,4’-trinitro-1H,1’H,1’‘H-4,3’:5’,4’'-terpyrazole makes it a promising candidate for various applications in the field of energetic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’‘,4’-trinitro-1H,1’H,1’‘H-4,3’:5’,4’'-terpyrazole typically involves oxidative nitration. This method is based on the nitration of an active methylene moiety with a neighboring carbonyl structure . The process can be carried out under mild conditions using common nitrating agents such as nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of 1,1’‘,4’-trinitro-1H,1’H,1’‘H-4,3’:5’,4’'-terpyrazole follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow nitration may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1,1’‘,4’-trinitro-1H,1’H,1’‘H-4,3’:5’,4’'-terpyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amine derivatives, while oxidation can produce higher oxidation state compounds.
Scientific Research Applications
1,1’‘,4’-trinitro-1H,1’H,1’‘H-4,3’:5’,4’'-terpyrazole has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other energetic materials.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the development of high-performance explosives and propellants.
Mechanism of Action
The mechanism of action of 1,1’‘,4’-trinitro-1H,1’H,1’‘H-4,3’:5’,4’'-terpyrazole involves the release of a large amount of energy upon decomposition. The compound’s molecular structure allows for efficient energy transfer through the breaking of chemical bonds. The nitro groups play a crucial role in this process, as they are highly reactive and contribute to the overall energy release .
Comparison with Similar Compounds
Similar Compounds
3,4,5-trinitro-1H-pyrazole: Another polynitroazole with similar energetic properties.
1,1’,4-trinitro-1H,1’H-3,4’-bipyrazole: A related compound with comparable detonation performance.
Uniqueness
1,1’‘,4’-trinitro-1H,1’H,1’‘H-4,3’:5’,4’'-terpyrazole is unique due to its specific molecular structure, which provides a balance between high energy release and stability. This makes it a valuable compound for various applications in the field of energetic materials.
Properties
IUPAC Name |
4-nitro-3,5-bis(1-nitropyrazol-4-yl)-1H-pyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N9O6/c19-16(20)9-7(5-1-10-14(3-5)17(21)22)12-13-8(9)6-2-11-15(4-6)18(23)24/h1-4H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBYYFZSKCYOBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1[N+](=O)[O-])C2=C(C(=NN2)C3=CN(N=C3)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N9O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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